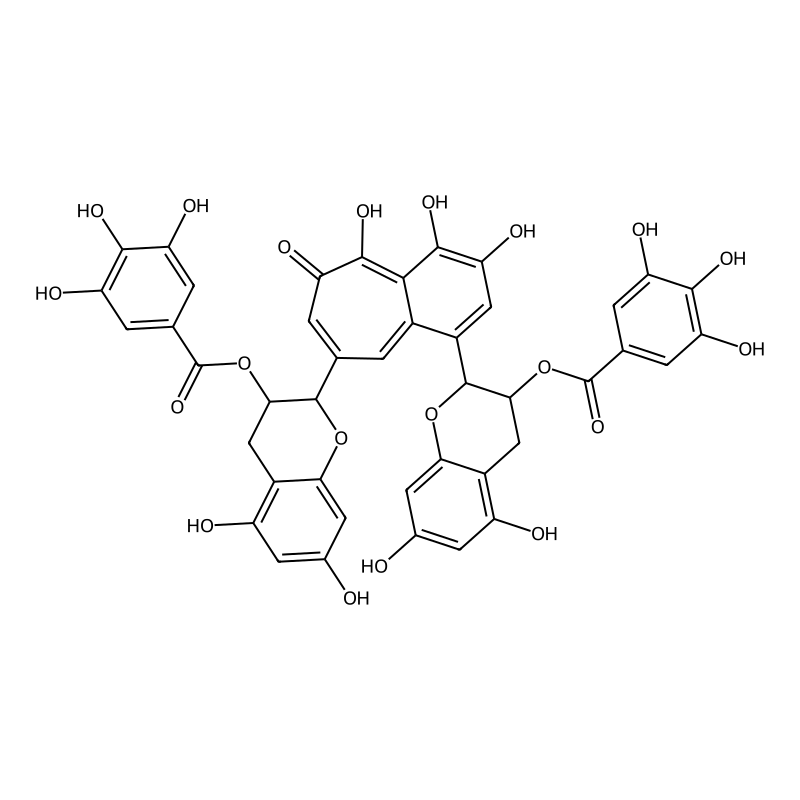

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The compound [(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule featuring multiple hydroxyl groups and aromatic structures. Its intricate design suggests potential bioactivity due to the presence of phenolic and chromenic units, which are known for their antioxidant properties. The stereochemistry indicated by the (2R,3R) notation suggests specific spatial arrangements that may influence its biological interactions.

Anti-inflammatory Properties:

TFDG exhibits potent anti-inflammatory effects, making it a potential therapeutic candidate for various inflammatory diseases. Studies have shown its efficacy in:

- Alleviating collagen-induced arthritis: TFDG was found to protect against arthritis by suppressing inflammation and promoting anti-inflammatory macrophage activity through the regulation of autophagy, a cellular cleaning process .

- Inhibiting neointima formation: TFDG demonstrated the ability to prevent the thickening of the inner lining of blood vessels, a process associated with cardiovascular diseases, by suppressing the proliferation and migration of smooth muscle cells .

Anti-cancer Potential:

TFDG has been studied for its potential role in cancer prevention and treatment. Research suggests it may:

- Induce apoptosis (programmed cell death): Studies have shown TFDG to promote cell death in various cancer cell lines, including ovarian cancer cells .

- Modulate signaling pathways involved in cancer development: TFDG may exert its anti-cancer effects by modulating specific signaling pathways crucial for cancer cell growth and survival .

Antiviral Activity:

TFDG holds promise as a potential antiviral agent. Research suggests it may:

- Target various viruses: Studies have shown TFDG's activity against various viruses, including influenza, herpes simplex, and rotavirus .

- Interfere with the viral life cycle: TFDG may inhibit the viral replication process by interfering with specific viral enzymes or binding to viral particles .

Other Potential Applications:

Aside from the mentioned areas, TFDG is being explored for its potential roles in:

The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may participate in:

- Hydrolysis Reactions: The ester bond in the benzoate moiety can undergo hydrolysis in the presence of water to yield the corresponding acid and alcohol.

- Oxidation-Reduction Reactions: The multiple hydroxyl groups can act as reducing agents or be oxidized to form quinones.

- Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions due to their electron-rich nature.

These reactions are facilitated by enzymes in biological systems, which catalyze transformations essential for metabolic processes

The biological activity of this compound is likely significant due to its structural features. Studies on similar compounds indicate potential activities such as: Computer-aided predictions suggest that this compound may exhibit a broad spectrum of biological activities .

Synthesis of this compound could involve several steps:

- Formation of Chromene Derivatives: Starting from simple phenolic compounds or flavonoids, chromene structures can be synthesized through cyclization reactions.

- Coupling Reactions: The attachment of benzoate moieties may involve coupling reactions using coupling agents or catalysts.

- Functional Group Modifications: Hydroxylation or oxidation steps can be employed to introduce additional functional groups necessary for bioactivity.

These synthetic routes would require careful optimization to ensure yield and purity .

This compound has potential applications in:

- Pharmaceutical Development: Its bioactive properties make it a candidate for drug development targeting oxidative stress-related diseases.

- Nutraceuticals: Given its antioxidant capabilities, it could be utilized in dietary supplements aimed at enhancing health and preventing chronic diseases.

- Cosmetics: Its skin-protective properties could be harnessed in cosmetic formulations designed to combat aging and oxidative damage.

Interaction studies would focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.

- In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity or therapeutic efficacy.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential .

Similar Compounds- Quercetin

- Structure: A flavonoid with multiple hydroxyl groups.

- Activity: Strong antioxidant and anti-inflammatory properties.

- Curcumin

- Structure: A polyphenolic compound with a similar chromene structure.

- Activity: Exhibits anticancer and anti-inflammatory effects.

- Resveratrol

- Structure: A stilbenoid with antioxidant properties.

- Activity: Known for cardiovascular benefits and cancer prevention.

ComparisonCompound Structural Features Biological Activity This Compound Multiple hydroxyl groups; complex structure Antioxidant; anticancer; anti-inflammatory Quercetin Flavonoid; multiple hydroxyls Antioxidant; anti-inflammatory Curcumin Polyphenolic; diketone Anticancer; anti-inflammatory Resveratrol Stilbenoid; two hydroxyls Cardioprotective; anticancer

- Structure: A flavonoid with multiple hydroxyl groups.

- Activity: Strong antioxidant and anti-inflammatory properties.

- Structure: A polyphenolic compound with a similar chromene structure.

- Activity: Exhibits anticancer and anti-inflammatory effects.

- Structure: A stilbenoid with antioxidant properties.

- Activity: Known for cardiovascular benefits and cancer prevention.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This Compound | Multiple hydroxyl groups; complex structure | Antioxidant; anticancer; anti-inflammatory |

| Quercetin | Flavonoid; multiple hydroxyls | Antioxidant; anti-inflammatory |

| Curcumin | Polyphenolic; diketone | Anticancer; anti-inflammatory |

| Resveratrol | Stilbenoid; two hydroxyls | Cardioprotective; anticancer |

This compound's unique combination of chromene and benzoate functionalities sets it apart from these similar compounds, potentially offering distinct therapeutic benefits .